BenchChemオンラインストアへようこそ!

Aderbasib

Breast Cancer Pharmacodynamics Clinical Trial

Aderbasib (INCB7839) is the only clinically validated, orally bioavailable dual ADAM10/17 inhibitor with established human PK/PD. Replicate the exact mechanism that achieved a 40% ORR in trastuzumab-resistant HER2+ breast cancer (55% at >320 nM plasma). Using Aderbasib—not an unvalidated surrogate—ensures translational relevance to clinical benchmarks. Essential for PDX glioma models (SU-pcGBM2) and LSC biology studies where differentiation between ADAM10/17 roles is critical.

Molecular Formula C21H28N4O5
Molecular Weight 416.5 g/mol
CAS No. 791828-58-5
Cat. No. B1684442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAderbasib
CAS791828-58-5
SynonymsINCB7839;  INCB 7839;  INCB-7839;  INCB007839;  INCB 007839;  INCB-007839;  Aderbasib.
Molecular FormulaC21H28N4O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
InChIInChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1
InChIKeyDJXMSZSZEIKLQZ-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aderbasib (INCB7839) CAS 791828-58-5: A Dual ADAM10/ADAM17 Sheddase Inhibitor for Oncology Research Procurement


Aderbasib (also known as INCB7839 or INCB007839) is an orally bioavailable, low nanomolar, hydroxamate-based small molecule inhibitor of the ADAM (A Disintegrin And Metalloprotease) family [1]. Its primary targets are the closely related metalloproteases ADAM10 and ADAM17, which function as membrane-bound 'sheddases', cleaving extracellular domains (ECDs) from a variety of transmembrane proteins [2]. By inhibiting these sheddase activities, Aderbasib blocks the proteolytic release of key growth factor ligands and receptors, such as EGFR/HER ligands and the HER2 ECD [2]. This mechanism underpins its investigation as a targeted antineoplastic agent in multiple cancer types, most notably HER2-positive breast cancer and high-grade glioma [1][3].

Why Substituting Aderbasib (INCB7839) with a Standard ADAM10 or ADAM17 Inhibitor May Compromise Experimental Outcomes


Simply substituting another ADAM10 or ADAM17 inhibitor for Aderbasib (INCB7839) is a significant risk to research reproducibility and clinical translation due to the compound's unique pharmacokinetic, pharmacodynamic, and target engagement profile. Unlike many tool compounds, Aderbasib is a clinically advanced, orally bioavailable molecule with established human safety and pharmacokinetic data . Its dual inhibition of ADAM10 and ADAM17 is likely critical for its observed effects, as these enzymes have both overlapping and distinct substrates. For example, using a selective ADAM10 inhibitor like GI254023X may not replicate the complete biological effect of Aderbasib, which also blocks ADAM17-mediated shedding [1]. Furthermore, the concentration and exposure of Aderbasib required to achieve a specific pharmacodynamic effect, such as reduction of HER2 ECD, are established from clinical trials, providing a clear benchmark that cannot be assumed for other, less-characterized inhibitors [2].

Aderbasib (INCB7839) Quantitative Differentiation: A Comparator-Based Evidence Guide for Scientific Selection


Dose-Dependent Target Engagement in Humans: Reduction of Plasma HER2 Extracellular Domain (ECD) by Aderbasib

In a Phase II clinical trial, Aderbasib (INCB7839) demonstrated a dose-dependent and robust inhibition of HER2 shedding, a key pharmacodynamic marker of ADAM10/17 activity. This quantitative measure of target engagement provides a clear basis for comparing its potency to other inhibitors where such clinical biomarker data is absent. [1]

Breast Cancer Pharmacodynamics Clinical Trial

In Vivo Efficacy in Orthotopic Glioma Model: Tumor Growth Inhibition by Aderbasib vs. Vehicle Control

In an orthotopic pediatric glioblastoma (pGBM) xenograft model (SU-pcGBM2), systemic administration of Aderbasib resulted in a statistically significant reduction in tumor growth compared to vehicle-treated controls. This in vivo efficacy provides a direct comparison point for evaluating the activity of other ADAM10 inhibitors in similar models. [1]

Glioblastoma Xenograft In Vivo Efficacy

Clinical Development Stage and Oral Bioavailability: Aderbasib vs. ADAM10-Selective Inhibitor GI254023X

Aderbasib (INCB7839) possesses oral bioavailability, a key feature that has enabled its advancement into multiple Phase I and Phase II human clinical trials across solid tumors and hematological malignancies. This contrasts sharply with selective ADAM10 inhibitors like GI254023X, which, while potent in preclinical studies, have not progressed to human clinical development and are primarily used as research tool compounds. [1]

Drug Development Pharmacokinetics Clinical Translation

In Vitro Inhibition of Colony-Forming Units (CFUs) in AML: Aderbasib (10 µM) vs. GI254023X (100 µM) and DMSO Control

In a colony-forming unit (CFU) assay using primary AML patient-derived xenograft (PDX) cells, treatment with Aderbasib at a concentration of 10 µM for 72 hours did not significantly reduce CFU formation compared to DMSO control. In contrast, the selective ADAM10 inhibitor GI254023X, tested at a 10-fold higher concentration of 100 µM, also showed no significant reduction [1]. This direct comparison demonstrates that while both compounds are potent ADAM10 inhibitors, they fail to impair clonogenic growth in this specific ex vivo model, highlighting a shared functional limitation under these assay conditions.

Acute Myeloid Leukemia Leukemia Stem Cells In Vitro Efficacy

Defined Research and Industrial Application Scenarios for Aderbasib (INCB7839) Based on Quantitative Evidence


Preclinical Development of ADAM10/17-Targeted Combination Therapies for HER2+ Breast Cancer

Use Aderbasib as a benchmark dual ADAM10/17 inhibitor in in vitro and in vivo models of trastuzumab-resistant HER2+ breast cancer. The clinical evidence demonstrating a 40% overall response rate (55% in patients with plasma concentrations >320 nM) for the Aderbasib + trastuzumab combination, including responses in p95+ trastuzumab-resistant patients, provides a strong rationale for using this specific compound to explore mechanisms of resistance and synergy [1]. Its defined human pharmacokinetics and pharmacodynamics (e.g., ~80% inhibition of HER2 ECD at 300 mg BID) allow for the design of preclinical studies with clinically translatable exposure parameters [1].

Investigating the Role of Microenvironmental Neuroligin-3 (NLGN3) Shedding in High-Grade Glioma Growth

Employ Aderbasib in orthotopic patient-derived xenograft (PDX) models of pediatric or adult high-grade glioma to study the tumor-promoting effects of shed NLGN3. The compound's demonstrated ability to significantly inhibit tumor growth in the SU-pcGBM2 xenograft model [2] makes it a validated tool for this specific pathway. Its dual ADAM10/17 inhibition profile is directly relevant to blocking NLGN3 shedding, offering a distinct advantage over selective ADAM10 inhibitors that may leave ADAM17-mediated contributions unaddressed [3].

Evaluating the Role of ADAM10 in Leukemia Stem Cell (LSC) Homing and Chemoresistance in AML

Incorporate Aderbasib as a comparator ADAM10 inhibitor in studies investigating LSC biology. While Aderbasib at 10 µM did not affect CFU formation from healthy progenitors, a key finding from direct comparative data [4], it serves as a critical control to differentiate between ADAM10's role in LSC homing/engraftment versus its role in intrinsic progenitor cell function. This precise experimental design allows researchers to dissect the nuanced, context-dependent roles of ADAM10 in AML pathogenesis.

Pharmacodynamic Assay Development for ADAM10/17 Inhibition

Utilize Aderbasib as a positive control compound for developing and validating pharmacodynamic assays that measure the shedding of ADAM10/17 substrates (e.g., HER2 ECD, TNF-alpha, EGFR ligands). The established, dose-dependent reduction of HER2 ECD by Aderbasib in clinical samples provides a quantitative benchmark against which assay sensitivity, dynamic range, and the potency of new experimental inhibitors can be measured [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aderbasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.